molecular formula C10H19P B3051318 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane CAS No. 328952-85-8

4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane

Cat. No.: B3051318
CAS No.: 328952-85-8
M. Wt: 170.23 g/mol
InChI Key: ZFQDZRKZDDYFJO-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C₁₀H₁₉P. It is a colorless to pale yellow liquid that is sensitive to air and moisture . This compound is known for its unique bicyclic structure, which includes a phosphorus atom, making it an interesting subject of study in the field of organophosphorus chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane typically involves the reaction of 1,5-dimethyl-1,5-cyclooctadiene with a phosphorus source under specific conditions. . The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is typically stored under cold conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The phosphorus atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds .

Scientific Research Applications

4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane exerts its effects involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphorus atom in the compound acts as a nucleophile, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalysis, offering advantages in terms of reactivity and selectivity compared to its analogs .

Properties

IUPAC Name

4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19P/c1-7-3-4-9-5-10(7)11-6-8(9)2/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQDZRKZDDYFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC1PCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627558
Record name 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328952-85-8
Record name 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane
Reactant of Route 2
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane
Reactant of Route 3
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane
Reactant of Route 4
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane
Reactant of Route 5
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane
Reactant of Route 6
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane

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